molecular formula C12H8F3NO B3172830 4-(3,4-Difluorophenoxy)-3-fluoroaniline CAS No. 946742-58-1

4-(3,4-Difluorophenoxy)-3-fluoroaniline

Cat. No.: B3172830
CAS No.: 946742-58-1
M. Wt: 239.19 g/mol
InChI Key: XOSPZNSAFWTRNI-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)-3-fluoroaniline is an organic compound with the molecular formula C12H8F3NO It is a derivative of aniline, where the aniline ring is substituted with fluorine atoms and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-fluoroaniline typically involves the reaction of 3,4-difluorophenol with 3-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-fluoroaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(3,4-Difluorophenoxy)-3-fluoroaniline can be compared with other similar compounds, such as:

    4-(3,4-Difluorophenoxy)aniline: This compound lacks the additional fluorine atom on the aniline ring, which may affect its reactivity and biological activity.

    3,4-Difluoroaniline: This compound has only two fluorine atoms on the aromatic ring and no phenoxy group, leading to different chemical properties and applications.

    3-Fluoroaniline: With only one fluorine atom, this compound serves as a simpler analog for comparison in terms of reactivity and synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPZNSAFWTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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